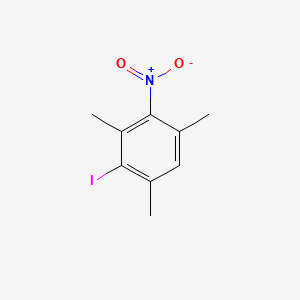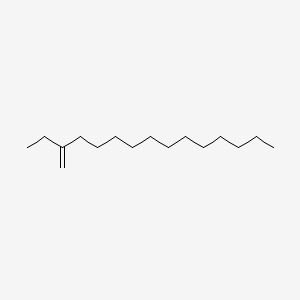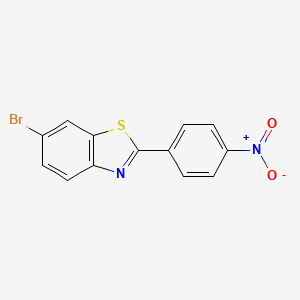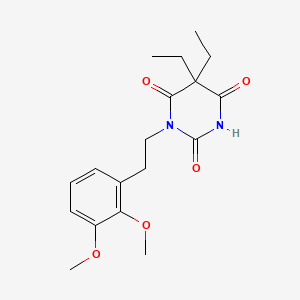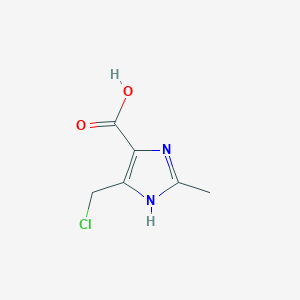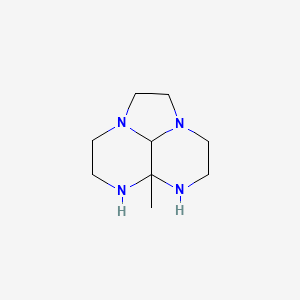
2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene is an organic compound with the molecular formula C8H10Cl2 It is characterized by the presence of two methyl groups and two chlorine atoms attached to a hexatriene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene typically involves the chlorination of 2,5-dimethyl-1,3,5-hexatriene. This reaction can be carried out using chlorine gas in the presence of a suitable solvent under controlled temperature conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Oxidation: H2O2, KMnO4 in acidic or basic media.
Reduction: LiAlH4 in anhydrous ether or THF.
Major Products:
Substitution: Formation of 2,5-dimethyl-1,6-dihydroxy-1,3,5-hexatriene or 2,5-dimethyl-1,6-diamino-1,3,5-hexatriene.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 2,5-dimethyl-1,3,5-hexane or 2,5-dimethyl-1,3,5-hexene.
Scientific Research Applications
2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Comparison with Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: A compound with similar structural features but with phenyl groups instead of methyl and chlorine atoms.
2,5-Dimethyl-1,3,5-hexatriene: A compound with a similar backbone but without the chlorine atoms.
Uniqueness: 2,5-Dimethyl-1,6-dichloro-1,3,5-hexatriene is unique due to the presence of both methyl and chlorine substituents, which impart distinct chemical reactivity and properties compared to its analogs. The chlorine atoms make it more reactive towards nucleophilic substitution and other electrophilic reactions, while the methyl groups provide steric hindrance and influence the overall stability of the compound.
Properties
CAS No. |
83682-54-6 |
|---|---|
Molecular Formula |
C8H10Cl2 |
Molecular Weight |
177.07 g/mol |
IUPAC Name |
(1E,3E,5E)-1,6-dichloro-2,5-dimethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H10Cl2/c1-7(5-9)3-4-8(2)6-10/h3-6H,1-2H3/b4-3+,7-5+,8-6+ |
InChI Key |
NVQKJHAZAGIHHD-OKWWDJPNSA-N |
Isomeric SMILES |
C/C(=C\Cl)/C=C/C(=C/Cl)/C |
Canonical SMILES |
CC(=CCl)C=CC(=CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



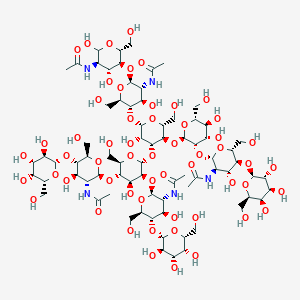
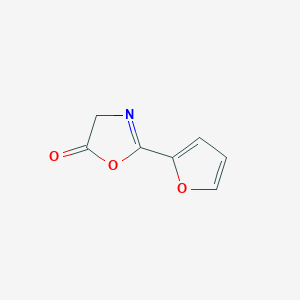

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)
